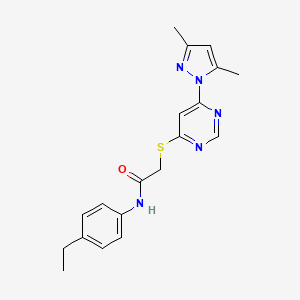

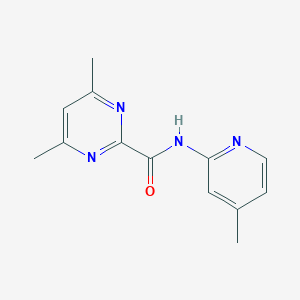

![molecular formula C20H16F6N2OS B2952204 [3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 862826-89-9](/img/structure/B2952204.png)

[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Agent Development

The compound has been studied for its potential as a growth inhibitor of drug-resistant bacteria . It has shown promising results against menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA), which are notorious for causing nosocomial infections . The design and synthesis of related pyrazole derivatives have led to the discovery of compounds with minimum inhibitory concentrations (MIC) values as low as 0.25 µg/mL, indicating strong antimicrobial activity.

Biofilm Eradication

Some derivatives of this compound have been effective against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This is particularly significant as biofilms are complex communities of bacteria that are highly resistant to antibiotics and are a major challenge in clinical settings.

Organic Synthesis

The compound’s motif is used extensively in promoting organic transformations. It serves as a key component in the development of H-bond organocatalysts . These catalysts are crucial for facilitating various organic reactions, which are foundational processes in the synthesis of numerous pharmaceuticals and chemicals.

Chiral Catalyst Development

The compound has been utilized in the synthesis of chiral catalysts and ligands . These are essential for producing enantiomerically pure substances, which is a critical requirement in the pharmaceutical industry for the production of side-effect-free medications.

Mécanisme D'action

Target of Action

It’s known that similar compounds have been used in the synthesis of a series of thio-urea compounds with aromatic amine structures . These compounds have shown good matching patterns with drug targets and have demonstrated significant inhibitory activity against in vitro tumor cell lines .

Mode of Action

This interaction could potentially inhibit the activity of the target, thereby exerting its therapeutic effects .

Biochemical Pathways

Given its potential role in inhibiting tumor cell lines , it’s likely that it affects pathways related to cell proliferation and survival.

Result of Action

Based on its potential inhibitory activity against in vitro tumor cell lines , it’s plausible that it induces cell death or inhibits cell proliferation in these cells.

Propriétés

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F6N2OS/c1-12-4-2-3-5-13(12)11-30-18-27-6-7-28(18)17(29)14-8-15(19(21,22)23)10-16(9-14)20(24,25)26/h2-5,8-10H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMUIQPOIYKVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

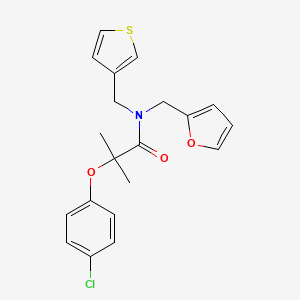

![4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952123.png)

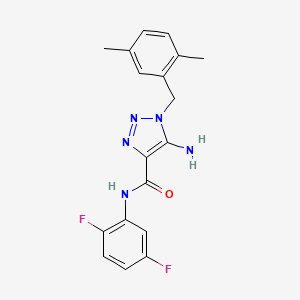

![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)

![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

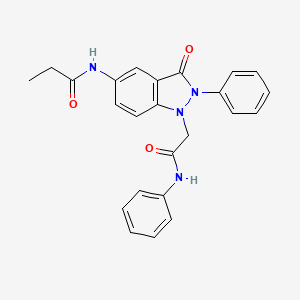

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)

![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)

![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)